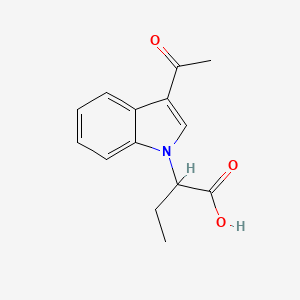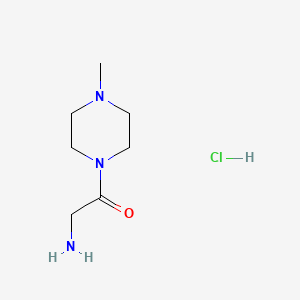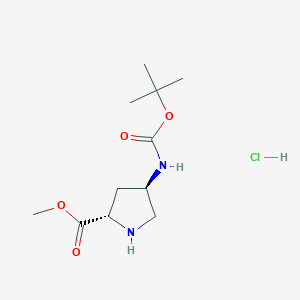
3-(1H-吡唑-4-基)苯酚
描述
“3-(1H-pyrazol-4-yl)phenol” is a chemical compound with the molecular formula C9H8N2O . It is a compound that contains a phenol group (a benzene ring bonded to a hydroxyl group) and a pyrazole group (a five-membered ring with two nitrogen atoms and three carbon atoms) in its structure .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-(1H-pyrazol-4-yl)phenol”, has been a subject of interest for many researchers due to their diverse biological activities . A scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed . This alternative approach circumvented the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route .
Molecular Structure Analysis
The molecular structure of “3-(1H-pyrazol-4-yl)phenol” can be represented by the InChI string: InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) . The Canonical SMILES representation is: C1=CC(=CC(=C1)O)C2=CNN=C2 .
Physical And Chemical Properties Analysis
The molecular weight of “3-(1H-pyrazol-4-yl)phenol” is 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 48.9 Ų .
科学研究应用
Antimicrobial Activity
Pyrazole derivatives have been identified to exhibit significant antimicrobial properties . They are particularly effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the pyrazolyl group contributes to the compound’s ability to interact with bacterial cell walls, leading to potential applications in developing new antimicrobial agents.
Antioxidant Properties
These compounds also demonstrate antioxidant activity , which is crucial in protecting cells from oxidative stress . The phenolic group in “3-(1H-pyrazol-4-yl)phenol” can donate hydrogen atoms to free radicals, neutralizing them and preventing cell damage. This property is valuable in research focused on aging and degenerative diseases.
Anticancer Research
The structural features of pyrazole derivatives make them candidates for anticancer research . They can interact with various biological targets involved in cancer progression . Studies have shown that certain pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli, and pyrazole derivatives have been found to possess anti-inflammatory properties . They can modulate the activity of enzymes and cytokines involved in the inflammatory process, which is beneficial for conditions like arthritis and other inflammatory disorders.
Antiviral Research
The pyrazole core is structurally versatile and can be modified to target viral proteins. This makes “3-(1H-pyrazol-4-yl)phenol” a potential scaffold for antiviral drug development . Its application in this field is particularly relevant in the context of emerging viral diseases.
Agrochemical Applications
Pyrazole derivatives are used in the development of agrochemicals . Their biological activity can be harnessed to create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity.
Fluorescent Probes
Due to their electronic properties, pyrazole derivatives can serve as fluorescent probes in biochemical research . They can be used to label biomolecules, allowing for the visualization of cellular processes in real-time.
Drug Design and Discovery
The pyrazole moiety is a common feature in many pharmaceutical drugs. “3-(1H-pyrazol-4-yl)phenol” can be used as a building block in drug design and discovery . Its versatility allows for the creation of a wide range of therapeutic agents with varied biological activities.
安全和危害
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
未来方向
The future directions for the study of “3-(1H-pyrazol-4-yl)phenol” and its derivatives could include further exploration of their synthesis methods, as well as a more detailed investigation of their biological activities . Additionally, the development of a scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, could be further optimized .
作用机制
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
The interaction of pyrazole derivatives with their targets can lead to a variety of biochemical changes. For instance, some pyrazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular processes .
Biochemical Pathways
Pyrazole derivatives can affect multiple biochemical pathways. The exact pathways would depend on the specific targets of the compound .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include changes in protein function, disruption of cellular processes, and potential therapeutic effects. Some pyrazole derivatives have shown antifungal, antibacterial, and anti-inflammatory activities .
属性
IUPAC Name |
3-(1H-pyrazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYOXSEZAFDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-4-yl)phenol | |
CAS RN |
1240527-52-9 | |
| Record name | 3-(1H-pyrazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



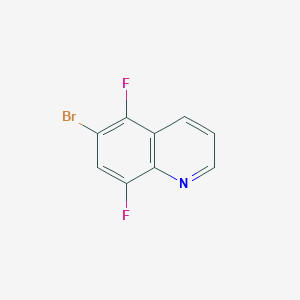

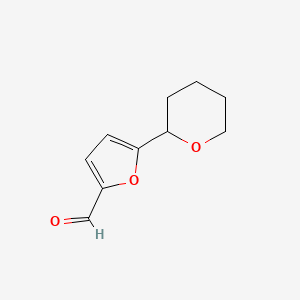
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)


